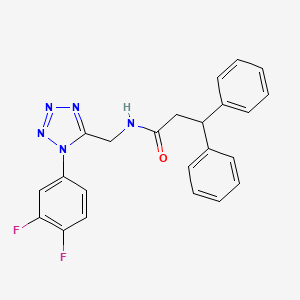

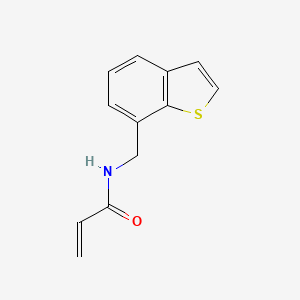

![molecular formula C24H23N3O3S B2494803 N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1251600-04-0](/img/structure/B2494803.png)

N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, compounds with thieno[3,2-d]pyrimidine cores are synthesized through the condensation of amino thiophene carboxylates with urea, chlorination, and subsequent reactions with diamines (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using crystallography and density functional theory (DFT). These studies reveal the geometric bond lengths, angles, and the crystal packing of the compounds, providing insights into their stability and reactivity. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide displays a tetragonal crystal system, with specific bond lengths and angles that can be compared with DFT calculations (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of compounds with the thieno[3,2-d]pyrimidine core involves interactions with various reagents, leading to the formation of diverse derivatives. These reactions include hydrolysis, cyclization, and the formation of Schiff bases, demonstrating the compound's versatility in synthesizing novel heterocyclic compounds (Farouk et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A series of pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents. The antimicrobial screening showed that many of these compounds have good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).

Antitumor Activity

Compounds synthesized from the key intermediate methyl 3-methoxy-5-methylbenzoate showed appreciable cancer cell growth inhibition against several cancer cell lines, indicating potential as anticancer agents (M. M. Al-Sanea et al., 2020).

Synthesis and Biological Activities of 5-Deaza Analogues

The synthesis of 5-deazaaminopterin and its analogues demonstrated significant anticancer activity in vitro and in vivo, suggesting their utility as anticancer drugs (T. Su et al., 1986).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnagenone and khellinone showed significant anti-inflammatory and analgesic activities, highlighting their potential as new therapeutic agents (A. Abu‐Hashem et al., 2020).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

The synthesis of novel thieno[3,2-d]pyrimidine derivatives and their evaluation for antitumor activity revealed potent anticancer effects on various human cancer cell lines, comparing favorably to doxorubicin in some cases (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Propiedades

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-4-16-7-5-6-15(2)21(16)26-20(28)12-27-14-25-22-19(13-31-23(22)24(27)29)17-8-10-18(30-3)11-9-17/h5-11,13-14H,4,12H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTIJKOUNSOAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

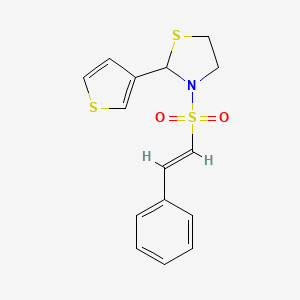

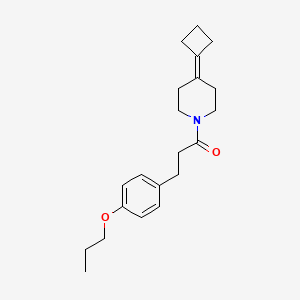

![2-(2-Ethoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494723.png)

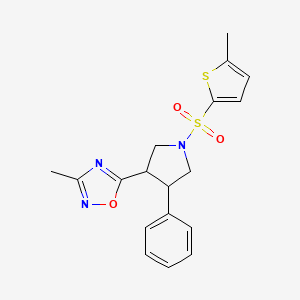

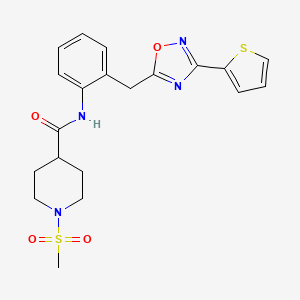

![3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2494732.png)

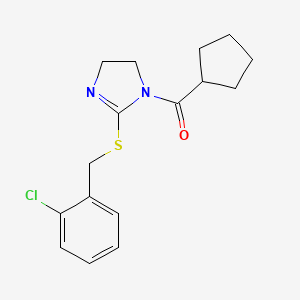

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone;hydrochloride](/img/structure/B2494733.png)

![4-N-Cyclopropyl-4-N-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2494741.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2494742.png)

![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494743.png)